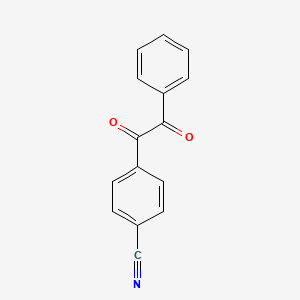

4-(2-Oxo-2-phenylacetyl)benzonitrile

Description

4-(2-Oxo-2-phenylacetyl)benzonitrile is an organic compound with the molecular formula C15H9NO2 It is known for its unique structure, which includes a benzonitrile group attached to a phenylacetyl moiety

Properties

IUPAC Name |

4-(2-oxo-2-phenylacetyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO2/c16-10-11-6-8-13(9-7-11)15(18)14(17)12-4-2-1-3-5-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNOAYCOBHPKJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxo-2-phenylacetyl)benzonitrile typically involves the reaction of benzonitrile with phenylacetic acid derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where benzonitrile reacts with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Synthetic Routes and Key Reactivity

4-(2-Oxo-2-phenylacetyl)benzonitrile is synthesized via oxidation of alkynyl precursors or base-mediated cyclization. Its structure is confirmed by and NMR data, with carbonyl signals at δ 193.0 and 192.4 ppm and a nitrile resonance at δ 117.9 ppm .

Intramolecular Hydroamination

Under Pd(OAc)/DMSO catalysis, the alkyne oxidation precedes nitrile hydration, forming a diketobenzamide intermediate that undergoes cyclization to yield aminols (e.g., 4a–j ) in 51–87% yields .

Key conditions :

| Substrate | Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 1a | 4a | 87 | 12 |

| 1d | 4d | 51 | 36 |

| 1l | 4j | 59 | 24 |

Oxidative Cyclization with Thiols

In Brønsted acid-catalyzed cascades, the compound reacts with thiols (e.g., 4-chlorothiophenol) to form tetrahydrocarbazolones. Optimal conditions use p-TsOH (10 mol%) in HFIP, achieving yields up to 85% .

Nitrile Hydration and Functionalization

The benzonitrile group undergoes hydration in the presence of Pd catalysts, forming benzamide intermediates. This step is critical in tandem oxidation-hydration-cyclization sequences . Competing pathways may yield diketobenzonitrile byproducts if reaction parameters (e.g., acid strength, Pd loading) are suboptimal .

Electrochemical Oxidation

Electrochemical methods enable the synthesis of 1,2-diketones from alkynes. Using a graphite anode and Pt cathode in CHCN/HO, this compound is obtained in 50% yield .

Electrochemical conditions :

Acid-Catalyzed Substitutions

The α-keto group participates in acid-mediated substitutions. For example:

-

With p-TsOH, the compound reacts with (hetero)arenes or alkenes, forming C–C bonds at the α-position .

-

Competitive dithioacetal formation is suppressed by optimizing acid strength and solvent (e.g., HFIP vs. MeCN) .

Derivatization Potential

-

Alkylation : Base-mediated enolization with MeI affords α-alkylated products (e.g., 14 ) with low diastereoselectivity .

-

Reduction : Catalytic hydrogenation reduces the diketone to diols, though stereochemical outcomes remain underexplored .

Mechanistic Insights

-

Pd-catalyzed pathways : Sequential alkyne oxidation and nitrile hydration occur via Pd–sulfonate complexes, with DMSO acting as an oxidant .

-

Brønsted acid activation : p-TsOH protonates the carbonyl group, enhancing electrophilicity for nucleophilic attack .

Challenges and Side Reactions

Scientific Research Applications

Synthetic Applications

4-(2-Oxo-2-phenylacetyl)benzonitrile is primarily utilized as a building block in organic synthesis. Its reactive functional groups allow for diverse chemical transformations:

- Synthesis of Diketones : It can be employed in the synthesis of diketones through oxidation reactions. For example, it has been successfully used in ruthenium-catalyzed reactions to convert alkynes into diketones, demonstrating its utility in complex molecule construction .

- Formation of Biaryl Compounds : The compound serves as a precursor for biaryl compounds, which are crucial in the development of pharmaceuticals and agrochemicals. Methods such as palladium-catalyzed cross-coupling reactions utilize this compound to synthesize biologically active molecules .

Biological Applications

Research indicates that this compound exhibits promising biological activities, particularly in medicinal chemistry:

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties. Investigations into its mechanism of action indicate potential interactions with bacterial enzymes or receptors, warranting further exploration .

- Anticancer Properties : The compound has been studied for its anticancer effects, with some evidence suggesting it may influence cell cycle regulation or apoptosis in cancer cells. The precise pathways remain to be fully elucidated .

Industrial Applications

While specific industrial applications of this compound are less documented, its role as an intermediate in the synthesis of specialty chemicals suggests potential uses in various industries:

- Pharmaceuticals : The compound's ability to form diverse derivatives makes it valuable for pharmaceutical research and development, particularly in creating new drug candidates with enhanced efficacy and reduced side effects.

- Material Science : Its unique properties may also lend themselves to applications in material science, particularly in the development of novel polymers or coatings that require specific chemical functionalities.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of 4-(2-Oxo-2-phenylacetyl)benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.

Phenylacetic Acid: Contains a phenyl group attached to an acetic acid moiety.

4-(2-Oxopropyl)benzonitrile: Similar structure but with a propyl group instead of a phenylacetyl group.

Uniqueness

4-(2-Oxo-2-phenylacetyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.

Biological Activity

4-(2-Oxo-2-phenylacetyl)benzonitrile, a compound with the molecular formula C15H9NO2, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in medicinal chemistry.

The compound is characterized by a phenylacetyl group linked to a benzonitrile moiety. Its structure suggests potential interactions with various biological targets, making it a candidate for drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties, inhibiting the growth of various bacterial strains. In vitro tests revealed an IC50 value indicating effective concentration levels against specific pathogens.

- Anticancer Potential : The compound has been evaluated for its anticancer effects, particularly in inhibiting tumor cell proliferation. Studies demonstrate that it can induce apoptosis in cancer cells through modulation of apoptotic pathways .

- Anti-inflammatory Effects : Research suggests that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases .

The mechanism of action for this compound involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Receptor Modulation : It potentially interacts with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Oxidative Stress Regulation : By modulating reactive oxygen species (ROS), the compound may protect cells from oxidative damage, contributing to its anticancer and anti-inflammatory effects .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study assessed the compound's efficacy against multi-drug resistant bacterial strains, showing promising results that suggest its potential as a lead compound for antibiotic development.

- Cancer Cell Line Studies : In vitro experiments on various cancer cell lines (e.g., A549 lung cancer cells) indicated that treatment with this compound resulted in significant cell cycle arrest and increased apoptosis markers compared to control groups .

- Inflammation Models : In vivo studies using animal models of inflammation demonstrated a reduction in edema and inflammatory markers following administration of the compound, supporting its therapeutic potential in inflammatory diseases .

Q & A

Q. What are the established synthetic routes for preparing 4-(2-Oxo-2-phenylacetyl)benzonitrile, and what key reaction parameters influence yield?

- Methodological Answer: The compound can be synthesized via nickel-catalyzed cross-coupling of aryl halides with benzaldehyde derivatives under mild conditions (e.g., 80°C, 12 hours), achieving yields up to 46% . Hydrosilylation reactions using Fe-based catalysts (e.g., Bu₄N[Fe(CO)₃(NO)]) are also effective for introducing ketone functionalities . Key parameters include catalyst loading (5–10 mol%), solvent polarity (DMF or THF), and temperature control to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can structural ambiguities be resolved?

- Methodological Answer: ¹H and ¹³C NMR are critical for confirming the aromatic and carbonyl regions (δ 7.5–8.2 ppm for aryl protons; δ 190–200 ppm for ketone carbons). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calc. 250.0841, observed 250.0839) . For ambiguous signals, 2D NMR (COSY, HSQC) and deuterated solvent comparisons can resolve overlapping peaks .

Q. How do substituent variations on the phenylacetyl group affect the reactivity of this compound in nucleophilic additions?

- Methodological Answer: Electron-withdrawing groups (e.g., -NO₂, -CN) on the phenyl ring increase electrophilicity at the ketone, accelerating nucleophilic attacks. Steric hindrance from ortho-substituents reduces reactivity, as shown in derivatives with 3-methoxyphenyl groups yielding 35% vs. 22% for bulkier analogues . Computational modeling (DFT) can predict substituent effects on transition states.

Advanced Research Questions

Q. What strategies can optimize reaction yields of this compound derivatives in multi-step syntheses?

- Methodological Answer: Yield optimization involves:

- Catalyst screening: Palladium or nickel catalysts improve cross-coupling efficiency .

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Stepwise purification: Column chromatography after each step reduces carryover impurities, as demonstrated in HIV inhibitor syntheses (16–46% yields) .

Q. How can conflicting NMR data for similar benzonitrile derivatives be systematically addressed?

- Methodological Answer: Contradictions arise from solvent impurities or tautomerism. Solutions include:

- Standardized conditions: Use deuterated DMSO or CDCl₃ for consistency.

- Dynamic NMR studies: Resolve equilibrium processes (e.g., keto-enol tautomerism) by variable-temperature experiments .

- Independent synthesis: Validate spectra using alternative routes (e.g., Grignard addition vs. cross-coupling) .

Q. What is the mechanism for nickel-catalyzed cross-coupling in synthesizing aryl ketone-substituted benzonitriles?

- Methodological Answer: The proposed mechanism involves:

- Oxidative addition: Ni⁰ inserts into the C–X bond of aryl halides.

- Transmetallation: Arylboronic acid transfers to the Ni center.

- Reductive elimination: Ni mediates C–C bond formation, releasing the coupled product. Computational studies suggest a Ni(I/III) cycle dominates in ketone-functionalized systems .

Q. How is this compound utilized as a precursor for bioactive molecules, and what modifications enhance pharmacological potential?

- Methodological Answer: The compound serves as a scaffold for antiviral agents (e.g., Rilpivirine intermediates ). Structural modifications include:

- Heterocyclic incorporation: Thiazole or pyrimidine rings improve binding to viral proteases .

- Bioisosteric replacement: Replacing the nitrile with a carboxylic acid enhances solubility without compromising activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.